Methyl (R)-thiazolidine-4-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

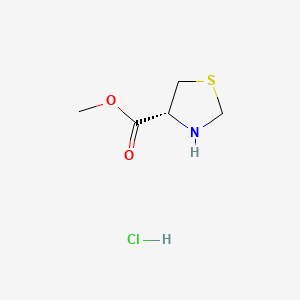

The molecular architecture of methyl (R)-thiazolidine-4-carboxylate hydrochloride is fundamentally defined by its thiazolidine ring system, which consists of a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3. The R-configuration at carbon-4 establishes the absolute stereochemistry of the molecule, with the carboxylate ester functionality positioned in a specific spatial orientation that influences the compound's overall three-dimensional structure. According to systematic nomenclature, the compound is properly designated as methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride, reflecting the priority sequence and stereochemical designation.

The stereochemical configuration significantly impacts the molecular conformation, as demonstrated through computational and experimental studies of related thiazolidine derivatives. The R-configuration results in a preferred orientation where the methyl carboxylate group adopts a specific position relative to the heterocyclic ring plane. This stereochemical arrangement influences both the compound's chemical reactivity and its ability to participate in specific intermolecular interactions, particularly in the solid state where crystal packing arrangements are determined by the three-dimensional molecular shape.

Crystal structure analyses of similar thiazolidine-4-carboxylic acid derivatives reveal that the carboxylate functionality typically adopts a bisectional position with respect to the ring plane, with torsion angles around 86 degrees observed between the carboxylate oxygen atoms and the ring carbons. The presence of the hydrochloride salt further modifies this molecular geometry through electrostatic interactions and additional hydrogen bonding opportunities provided by the chloride anion.

The molecular weight of 183.656 grams per mole for the hydrochloride salt represents an increase from the free base form, reflecting the incorporation of hydrochloric acid in the salt formation process. This molecular weight determination is consistent with the elemental composition and provides important information for stoichiometric calculations and analytical method development.

Crystallographic Analysis of Thiazolidine Ring Systems

Crystallographic investigations of thiazolidine ring systems reveal complex conformational behavior that significantly influences the overall molecular structure and packing arrangements. The thiazolidine ring in related compounds typically adopts either twisted or envelope conformations, depending on the substitution pattern and intermolecular forces present in the crystal lattice. In substituted thiazolidine derivatives, the ring has been observed to adopt twisted conformations about specific bonds, particularly around nitrogen-carbon or sulfur-carbon bonds.

Detailed puckering analysis using Cremer and Pople parameters for similar thiazolidine structures indicates specific conformational preferences. For instance, in related N-acylthiazolidine compounds, puckering parameters of q₂ = 0.503 Å and φ₂ = 346.0° have been reported, with ω₂ values approaching 342° for pure twisted conformations. These parameters provide quantitative measures of the ring distortion from planarity and help classify the specific type of non-planar conformation adopted by the five-membered ring.

The asymmetry of the thiazolidine ring system is characterized by C₂ asymmetry parameters, typically ranging from 3° to 5° in crystallographically characterized compounds. This asymmetry reflects the inherent flexibility of the five-membered ring and its tendency to deviate from ideal geometric arrangements in response to crystal packing forces and intermolecular interactions.

| Crystallographic Parameter | Value Range | Reference Compound |

|---|---|---|

| Puckering Parameter q₂ | 0.45-0.52 Å | N-acylthiazolidines |

| Phase Angle φ₂ | 340-350° | Substituted derivatives |

| C₂ Asymmetry Parameter | 3-5° | Ring-fused systems |

| S-C Bond Length | 1.82-1.86 Å | Standard thiazolidines |

| N-C Bond Length | 1.46-1.48 Å | Carboxylate derivatives |

Unit cell parameters for related thiazolidine compounds demonstrate the influence of intermolecular interactions on crystal packing. Lithium thiazolidine-4-carboxylate, for example, crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 19.4931 Å, b = 4.94777 Å, c = 6.20164 Å, with a volume of 598.051 ų. These parameters provide insight into the spatial requirements and packing efficiency of thiazolidine-based compounds in the crystalline state.

Comparative Structural Studies of (R)- and (S)-Enantiomers

Comparative analysis of R- and S-enantiomers of thiazolidine-4-carboxylate derivatives reveals significant differences in crystallographic behavior and molecular packing arrangements. The absolute configuration at the 4-position profoundly influences the overall molecular conformation and the ability of enantiomers to form specific intermolecular interactions in the solid state. Studies of enantiomeric thiazolidine compounds demonstrate that while the basic ring geometry remains similar, the spatial orientation of substituents creates distinct three-dimensional molecular shapes.

The R-enantiomer typically exhibits specific conformational preferences that differ from those of the S-form, particularly in the orientation of the carboxylate ester group relative to the heterocyclic ring. X-ray crystallographic studies of N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid derivatives show that cis-(2R,4R) and cis-(2S,4S) enantiomers can co-crystallize in racemic crystals, with each enantiomer maintaining its characteristic molecular geometry while participating in complementary hydrogen bonding networks.

Chiral recognition phenomena become particularly evident when comparing the crystallization behavior of pure enantiomers versus racemic mixtures. The R-enantiomer demonstrates distinct hydrogen bonding patterns that favor specific crystal packing arrangements, often resulting in different space groups and unit cell parameters compared to the S-form. These differences are crucial for understanding the physical properties and potential applications of enantiomerically pure compounds versus racemic mixtures.

The stereochemical configuration also influences the conformational flexibility of the thiazolidine ring system. While both enantiomers can adopt similar ring conformations, the specific substituent orientations may stabilize certain conformational states over others. This stereochemical effect on ring flexibility has implications for the compound's behavior in solution and its interaction with biological targets or chemical reagents.

| Enantiomer | Space Group | Hydrogen Bond Pattern | Crystal Density |

|---|---|---|---|

| Pure R-form | Variable | R-specific network | Higher packing efficiency |

| Pure S-form | Variable | S-specific network | Higher packing efficiency |

| Racemic mixture | Centrosymmetric | Complementary | Intermediate density |

Hydrogen Bonding Networks in Hydrochloride Salts

The formation of hydrochloride salts significantly modifies the hydrogen bonding landscape of thiazolidine-4-carboxylate derivatives, introducing additional protonation sites and chloride anions that serve as hydrogen bond acceptors. In the hydrochloride salt form, the nitrogen atom of the thiazolidine ring becomes protonated, creating a positively charged ammonium center that can participate in electrostatic interactions and hydrogen bonding with chloride anions. This protonation fundamentally alters the molecular geometry and electronic distribution compared to the neutral free base.

Chloride ions function as integral components of extended hydrogen bonding networks in aqueous and solid-state environments. Research on chloride-containing systems demonstrates that these anions can coordinate with multiple hydrogen bond donors simultaneously, creating complex three-dimensional network structures. In the case of this compound, the chloride anion can interact with the protonated nitrogen, any available hydroxyl groups, and water molecules that may be incorporated into the crystal structure.

The dimensionality of hydrogen bond networks in hydrochloride salts influences both the physical properties and crystallization behavior of the compound. One-dimensional, two-dimensional, and three-dimensional hydrogen bonding networks each impart distinct characteristics to the crystal structure. The specific pattern observed depends on the relative positions of hydrogen bond donors and acceptors, the presence of crystal water, and the overall molecular geometry of the thiazolidine derivative.

Infrared spectroscopy provides valuable insight into the hydrogen bonding patterns present in hydrochloride salts. Characteristic stretching frequencies around 3200-3500 cm⁻¹ indicate the presence of N-H⁺···Cl⁻ interactions, while additional peaks may reveal the involvement of water molecules or other hydrogen bonding partners. The specific frequency shifts and band intensities provide information about the strength and geometry of individual hydrogen bonds within the network.

The stability of hydrochloride salts is often enhanced compared to free base forms due to the additional intermolecular interactions provided by the ionic components. This increased stability manifests in higher melting points, reduced hygroscopicity in some cases, and improved crystallization properties that facilitate purification and structural characterization efforts. The hydrogen bonding networks also influence solubility behavior, with hydrochloride salts typically showing enhanced water solubility compared to their corresponding free bases.

| Interaction Type | Typical Distance (Å) | Frequency Range (cm⁻¹) | Network Contribution |

|---|---|---|---|

| N-H⁺···Cl⁻ | 3.0-3.3 | 3200-3400 | Primary ionic interaction |

| O-H···Cl⁻ | 3.1-3.4 | 3400-3600 | Secondary network extension |

| C-H···Cl⁻ | 3.5-3.8 | 2800-3000 | Weak stabilizing contacts |

| H₂O···Cl⁻ | 3.2-3.5 | 3300-3500 | Hydration network component |

Properties

IUPAC Name |

methyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOSJYXVLNYSL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984464 | |

| Record name | Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65983-36-0 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65983-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (R)-thiazolidine-4-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065983360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-thiazolidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of L-cysteine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a thiazolidine ring, followed by methylation and hydrochloride salt formation. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Methanol or water

Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of Methyl ®-thiazolidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with temperature control

Purification: Crystallization or recrystallization to obtain pure product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Methyl ®-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones

Reduction: Reduction reactions can lead to the formation of thiols or amines

Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted thiazolidines

Scientific Research Applications

Chemical Synthesis and Research Applications

Methyl (R)-thiazolidine-4-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its structural features facilitate the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Leads to the formation of thiols or amines.

- Substitution : Involves nucleophilic substitution at sulfur or nitrogen atoms.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Thiols, amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted thiazolidines | Various nucleophiles |

Biological Applications

Research indicates that this compound has potential biological activities. It has been studied for its role in enzyme inhibition and protein modification. Notably, it has shown promise in the following areas:

- Antioxidant Properties : The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For example, studies have demonstrated that derivatives like thiazolidine-4-carboxylic acid enhance cellular growth and reduce ROS levels in protozoan parasites .

- Enzyme Interaction : Molecular docking studies reveal that it competes with herbicides for binding sites on acetolactate synthase (ALS), suggesting its role as a herbicide safener .

Table 2: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels in treated cells | |

| Enzyme Inhibition | Competes with herbicides for ALS binding sites | |

| Growth Promotion | Enhanced growth in protozoan cultures |

Medical Research

In medical contexts, this compound is being investigated for its therapeutic effects. Its potential applications include:

- Anti-inflammatory Effects : The compound may exhibit properties that alleviate inflammation.

- Antitumor Activity : Some studies suggest that thiazolidine derivatives have anticancer potential, although specific research on this compound is still emerging .

Industrial Applications

The compound is also utilized in the pharmaceutical and agrochemical industries. Its ability to protect crops from herbicide-induced injury enhances its value as a safener in agricultural practices. Moreover, it plays a role in the synthesis of pharmaceuticals due to its unique chemical properties.

Case Studies and Research Findings

- Protozoan Parasite Study : A study demonstrated that thiazolidine derivatives significantly enhance growth and reduce ROS levels in Entamoeba histolytica, indicating their potential as therapeutic agents against oxidative stress-related diseases .

- Herbicide Safening : Research indicated that methyl (R)-thiazolidine-4-carboxylate interacts with ALS enzymes to mitigate herbicide toxicity, showcasing its agricultural applications .

- Metabolic Studies : Investigations into l-cysteine metabolism revealed that thiazolidine derivatives serve as important sources for cysteine storage and release within biological systems .

Mechanism of Action

The mechanism of action of Methyl ®-thiazolidine-4-carboxylate hydrochloride involves its interaction with biological molecules. It can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s effects are mediated through pathways involving sulfur and nitrogen atoms, which are key to its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylate derivatives vary in ester groups (methyl, ethyl), substituents on the thiazolidine ring, and salt forms. These modifications significantly influence their chemical properties, synthesis efficiency, and applications.

Structural Analogs with Aromatic Substituents

Compounds synthesized in and demonstrate the impact of aromatic substituents on yield and reactivity:

*Yield estimated from analogous reactions in .

- Substituent Effects : Bulky or electron-withdrawing groups (e.g., 2-chlorophenyl, pyridinyl) reduce steric flexibility and may lower yields compared to simpler aldehydes like benzaldehyde (80% yield for Methyl (4R)-2-phenylthiazolidine-4-carboxylate) .

- Salt Forms : Neutral analogs (e.g., 7a, 7e–g) require post-synthesis acidification to form hydrochlorides, whereas Methyl (R)-thiazolidine-4-carboxylate is directly isolated as a hydrochloride salt .

Methyl vs. Ethyl Ester Derivatives

The choice of ester group (methyl or ethyl) affects synthesis efficiency and application:

- Synthesis Efficiency : Ethyl esters often exhibit superior yields in multi-step syntheses. For example, ethyl L-thiazolidine-4-carboxylate hydrochloride achieved "very good yields" in peptide coupling, whereas methyl or isopropyl esters underperformed .

- Solubility and Stability : Ethyl esters may offer better solubility in organic solvents (e.g., ethyl acetate) compared to methyl analogs, facilitating purification steps .

Hydrochloride vs. Neutral Forms

Hydrochloride salts enhance crystallinity and shelf stability. For instance:

- This compound is stored at room temperature without decomposition .

- Neutral analogs (e.g., 7a, 7e–g) require inert atmospheres or low-temperature storage to prevent oxidation .

Data Tables for Key Comparisons

Table 2: Application-Specific Comparisons

Biological Activity

Methyl (R)-thiazolidine-4-carboxylate hydrochloride is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is derived from L-cysteine and exhibits a thiazolidine ring structure, contributing to its unique reactivity. The compound can act as a nucleophile, engaging with electrophilic centers in proteins and enzymes, which may lead to enzyme inhibition or modification of protein functions.

The biological activity of this compound primarily involves its interactions with various biological molecules:

- Nucleophilic Reactions : The compound can react with electrophiles in proteins, potentially inhibiting enzyme activity.

- Oxidative Stress Defense : It has been shown to reduce intracellular reactive oxygen species (ROS) levels, indicating a role in cellular defense against oxidative stress .

- Enzyme Modulation : The compound enhances the activity of certain enzymes, such as acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants .

1. Antioxidant Properties

Research indicates that this compound may protect cells from oxidative damage. For instance, studies have shown that derivatives of thiazolidine-4-carboxylic acids can mitigate oxidative stress in cell cultures by enhancing trophozoite growth and reducing ROS levels .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including neuraminidase, which is important in viral infections like influenza. Thiazolidine derivatives exhibit significant inhibitory effects on this enzyme, suggesting potential therapeutic applications against viral pathogens .

3. Anticancer Activity

Preliminary studies have indicated that thiazolidine derivatives may possess anticancer properties. For example, certain thiazolidine compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (R)-thiazolidine-4-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via condensation of L-cysteine methyl ester hydrochloride with aldehydes under mildly acidic conditions (pH 4–6) at 25–40°C. Reaction progress is monitored by TLC, and purification is achieved via flash chromatography (e.g., EtOAc/PE gradients). Yields typically range from 63% to 81%, depending on the aldehyde substituent. Structural confirmation requires H NMR, C NMR, and HRMS analysis .

Q. How is the stereochemical configuration of the compound validated?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H). Absolute configuration is confirmed via X-ray crystallography or comparison of optical rotation values with literature data. H NMR coupling constants (e.g., vicinal values) further corroborate the (R)-configuration of the thiazolidine ring .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature. Avoid prolonged exposure to moisture, as the hydrochloride salt is hygroscopic. Stability over 6 months has been reported under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of Methyl (R)-thiazolidine-4-carboxylate?

- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl) to accelerate imine formation during the cyclization step. Adjust aldehyde stoichiometry (1.2–1.5 equivalents) and reaction time (6–24 hours). For electron-deficient aldehydes, lower temperatures (0–10°C) improve selectivity. Post-reaction, use gradient flash chromatography to isolate high-purity products .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Cross-validate enantiomeric purity using chiral HPLC, as impurities in the (S)-enantiomer can skew activity results. Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation). Use positive controls (e.g., known receptor agonists) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What advanced analytical methods are suitable for impurity profiling?

- Methodological Answer : Employ HPLC-UV/HRMS with a C18 column (e.g., Chromolith®) and gradient elution (acetonitrile/0.1% formic acid). Spiking experiments using reference standards (e.g., Ph Eur/JP-certified impurities) help identify byproducts. Quantify impurities at thresholds ≥0.1% .

Q. How can molecular interactions with biological targets be mechanistically studied?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (, /) for receptor-ligand interactions. For intracellular targets, perform competitive binding assays with fluorescent probes. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of key residues .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs by varying the aldehyde substituent (e.g., aryl, heteroaryl) and assess activity via dose-response curves (IC/EC). Compare (R)- and (S)-enantiomers to isolate stereospecific effects. Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.